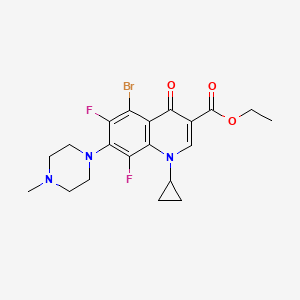
Ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:
Cyclopropylation: Introduction of the cyclopropyl group to the quinoline core.
Bromination: Addition of the bromine atom at the 5-position.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions.
Piperazinylation: Attachment of the 4-methyl-1-piperazinyl group.
Esterification: Formation of the ethyl ester at the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of specific catalysts or reagents to facilitate each step of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl group.
Reduction: Reduction reactions can occur at the quinoline core or the bromine atom.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the piperazinyl group.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Compounds with substituted halogen atoms.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various quinolone derivatives with potential antibacterial activity.
Biology
Antibacterial Studies: Investigated for its efficacy against different bacterial strains.
Medicine
Antibiotic Development: Potential use in developing new antibiotics for treating resistant bacterial infections.
Industry
Pharmaceutical Manufacturing: Utilized in the production of antibacterial drugs.
作用機序
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones.
特性
分子式 |
C20H22BrF2N3O3 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC名 |
ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H22BrF2N3O3/c1-3-29-20(28)12-10-26(11-4-5-11)17-13(19(12)27)14(21)15(22)18(16(17)23)25-8-6-24(2)7-9-25/h10-11H,3-9H2,1-2H3 |
InChIキー |
ZKLVNLYEVGHONH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)N3CCN(CC3)C)F)Br)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















